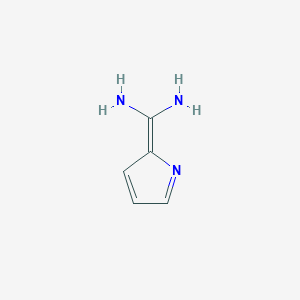

1H-pyrrole-2-carboximidamide

Description

Contextualization within Pyrrole (B145914) Chemistry and Heterocyclic Compounds

1H-Pyrrole-2-carboximidamide belongs to the family of heterocyclic compounds, which are cyclic organic compounds containing at least one atom other than carbon within the ring structure. Specifically, it is a derivative of pyrrole, a five-membered aromatic heterocycle with the chemical formula C₄H₅N. rsc.orgacs.org The pyrrole ring is a fundamental structural motif found in numerous biologically crucial molecules, including heme in hemoglobin, chlorophyll, and various alkaloids. rsc.orgnih.gov

The chemistry of pyrrole is characterized by its aromaticity, arising from the delocalization of the nitrogen atom's lone pair of electrons within the ring. nih.gov This electron-rich nature makes the pyrrole ring highly reactive towards electrophilic substitution, primarily at the C2 and C5 positions. nih.gov This reactivity is a key feature leveraged in the synthesis of various pyrrole derivatives.

Significance of the Carboximidamide Moiety in Contemporary Chemical Biology

The carboximidamide group, also known as an amidine, is a functional group with the general structure RC(=NH)NH₂. In recent years, this moiety has gained considerable attention in chemical biology and medicinal chemistry for several reasons.

It is frequently employed as a pharmacophore , a molecular feature responsible for a drug's pharmacological activity. The basic nature of the amidine group allows it to form strong hydrogen bonds and electrostatic interactions with biological targets such as enzymes and receptors. rsc.org

Furthermore, the carboximidamide group is recognized as a valuable bioisostere for carboxylic acids and amides. nih.govtaylorandfrancis.com Bioisosteric replacement is a strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance the compound's activity, selectivity, or pharmacokinetic profile. drughunter.com Replacing a carboxylic acid or amide with a carboximidamide can alter a molecule's polarity, lipophilicity, and metabolic stability, often leading to improved drug-like properties. nih.govresearchgate.net The presence of the carboximidamide moiety has been linked to a range of biological activities, including anti-inflammatory and antiproliferative effects. nih.govtaylorandfrancis.com

Overview of Academic Research Trajectories for this compound and its Derivatives

Academic research on this compound has predominantly focused on the synthesis and biological evaluation of its derivatives. These investigations have revealed promising therapeutic potential across several key areas:

Antimicrobial Agents: A significant area of research involves the development of pyrrole-based carboximidamide derivatives as novel antimicrobial agents. acs.orgnih.gov Studies have shown that these compounds can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. acs.orgacs.org For example, a series of pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives have been synthesized and shown to be effective against a panel of pathogenic bacteria, with some compounds demonstrating potent activity. acs.orgacs.org The proposed mechanism for some of these derivatives involves mimicking cationic antimicrobial peptides and disrupting the bacterial cell membrane. acs.orgnih.gov

Anticancer Activity: The pyrrole scaffold is a constituent of numerous anticancer drugs, and researchers are actively exploring new derivatives for their cytotoxic properties. researchgate.netnih.gov Derivatives of 1H-pyrrole-2-carboxamide and related structures have been investigated as inhibitors of various protein kinases, such as EGFR and VEGFR, which are implicated in tumor growth. nih.gov Some pyrrole derivatives have demonstrated the ability to induce apoptosis in malignant cells and exhibit antioxidant properties. nih.gov Research has also focused on pyrrole compounds as inhibitors of EZH2, a protein overexpressed in many cancers. rsc.org

Anti-inflammatory Properties: Pyrrole-containing compounds, including some non-steroidal anti-inflammatory drugs (NSAIDs) like ketorolac (B1673617) and tolmetin, have a well-established history in treating inflammation. nih.govpensoft.net Research into new pyrrole derivatives with anti-inflammatory activity is ongoing. For instance, derivatives of 1H-pyrrole-2,5-dione containing a carboximidamide functionality have been synthesized and evaluated for their ability to inhibit pro-inflammatory cytokines. mdpi.comresearchgate.net

Enzyme Inhibition for Other Diseases: The structural features of this compound derivatives make them suitable candidates for inhibiting various enzymes implicated in other diseases. One study focused on the design of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as dual inhibitors of acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), which are key targets in the development of treatments for Alzheimer's disease. nih.gov

The following tables summarize some of the key research findings for derivatives of this compound.

Table 1: Antimicrobial Activity of Pyrrol-2-yl-phenyl Allylidene Hydrazine Carboximidamide Derivatives Data extracted from a study on antimicrobial agents. acs.org

| Compound ID | Ring A Substitution | Ring B Substitution | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 1j | 4-F | Unsubstituted | 8 | 16 |

| 1k | 4-Cl | Unsubstituted | 4 | 8 |

| 2j | Unsubstituted | 4-F | 16 | 32 |

| 2q | Unsubstituted | 4-Br | 8 | 16 |

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer and Anti-inflammatory Activity of Selected Pyrrole Derivatives

| Compound Class | Target/Activity | Key Findings | Reference |

| Pyrrole-3-carboxamide derivatives | EZH2 Inhibition | Compound DM-01 showed significant reduction of H3K27me3 levels in K562 cells. | rsc.org |

| Piperine-carboximidamide hybrids | Antiproliferative (EGFR, BRAF, CDK2) | Hybrids VIc, VIf, VIg, VIi, and VIk showed potent antiproliferative activity. | nih.gov |

| 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives | Anti-inflammatory | Compound 2a showed the strongest inhibition of pro-inflammatory cytokine production. | mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrole-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-5(7)4-2-1-3-8-4/h1-3,8H,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUPKDUNLKQBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546388 | |

| Record name | 1-(2H-Pyrrol-2-ylidene)methanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105533-75-3 | |

| Record name | 1-(2H-Pyrrol-2-ylidene)methanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Pyrrole 2 Carboximidamide and Analogues

Approaches to the Core 1H-Pyrrole-2-carboximidamide Scaffold

The fundamental synthesis of the this compound scaffold often begins with a pre-existing pyrrole (B145914) ring. A common precursor is pyrrole-2-carbonitrile, which can be converted to the corresponding carboximidamide. This transformation is a crucial step in accessing the core structure.

Another key starting material is 1H-pyrrole-2-carboxylic acid. For instance, the bromination of pyrrole-2-carboxylic acid can be a preliminary step to introduce reactive handles for further transformations. vlifesciences.com Subsequent conversion to a carbohydrazide (B1668358), followed by reaction with an appropriate aldehyde, can yield substituted pyrrole derivatives. vlifesciences.com

The Vilsmeier-Haack reaction is a classic method for formylating pyrroles, producing pyrrole-2-carboxaldehyde. orgsyn.org This aldehyde can then serve as a versatile intermediate for building the carboximidamide functionality. The reaction of pyrrole with dimethylformamide and phosphorus oxychloride, followed by hydrolysis, provides the aldehyde in good yields. orgsyn.org

Derivatization Strategies for Substituted this compound Compounds

The therapeutic potential and material properties of this compound can be fine-tuned by introducing various substituents at different positions of the molecule. These derivatization strategies focus on the pyrrole ring nitrogen, the carbon atoms of the pyrrole ring, and the carboximidamide group itself.

N-Substitution of the Pyrrole Ring

The nitrogen atom of the pyrrole ring is a common site for modification. N-benzylation of pyrrole derivatives has been achieved using substituted benzyl (B1604629) bromides in the presence of a base like potassium hydroxide (B78521) in dimethylformamide (DMF). nih.govrsc.org This approach allows for the introduction of various arylmethyl groups, which can influence the compound's biological activity. For example, N-benzylated heterocyclic fragments are known to interact with the catalytic site of acetylcholinesterase. rsc.org In some syntheses, replacing the hydrogen on the pyrrole nitrogen with a methyl group has been shown to significantly reduce biological activity, highlighting the importance of this position for molecular interactions. nih.gov

Functionalization at Pyrrole Ring Positions (e.g., C4, C5)

The carbon atoms of the pyrrole ring, particularly at the C4 and C5 positions, are prime targets for functionalization to explore structure-activity relationships. Electrophilic substitution reactions preferentially occur at the 2- and 5-positions of the pyrrole ring. vulcanchem.com

Halogenation is a common strategy to introduce functional handles. For example, 2-trichloroacetyl-5-methyl-1H-pyrrole can be selectively chlorinated at the C4 position using N-chlorosuccinimide. nih.gov The introduction of phenyl and pyridyl groups with electron-withdrawing substituents on the pyrrole ring has been shown to significantly enhance anti-tuberculosis activity. nih.gov The synthesis of 5-aryl-3-(2-(pyrrolyl)thiophenyl)-1,2,4-oxadiazoles demonstrates functionalization where an aryl group is attached at the C5 position of a pyrrole-containing scaffold. jst.go.jp

Modifications of the Carboximidamide Functionality

The carboximidamide group itself can be modified to create a diverse range of analogues. One approach involves the synthesis of pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives. nih.govrsc.org This is achieved through the Claisen-Schmidt condensation of N-benzyl pyrrole derivatives with substituted benzaldehydes to form chalcones, followed by a nucleophilic addition of aminoguanidine (B1677879) hydrochloride. nih.gov

Another modification involves the conversion of a nitrile group. For instance, thiophene-3-carbonitriles can be converted to their corresponding carboximidamides (amidoximes) by reaction with hydroxylamine. jst.go.jp These amidoximes can then be further cyclized into oxadiazole rings. jst.go.jp The guanidine (B92328) functionality within the carboximidamide group is of significant interest in medicinal chemistry as it is protonated at physiological pH, which can facilitate interactions with biological targets. acs.org

Multi-Component Reactions in Pyrrole Carboximidamide Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex pyrrole derivatives. scilit.comrsc.orgrsc.orgorientjchem.org These reactions allow for the construction of highly substituted pyrroles in a single step from simple starting materials. While direct synthesis of this compound via MCRs is not extensively detailed, the principles of MCRs are highly applicable to generating diverse pyrrole scaffolds that can be precursors to carboximidamides. scilit.comrsc.orgrsc.orgorientjchem.org

For example, a one-pot, three-component reaction for the synthesis of polysubstituted pyrrole derivatives can utilize nitro compounds, phenacyl bromides, and dialkyl acetylene (B1199291) dicarboxylates. orientjchem.org Another MCR involves the reaction of a β-dicarbonyl compound, an amine, and an α-haloester, catalyzed by indium(III) chloride, to produce highly substituted pyrroles. orientjchem.org These MCRs provide rapid access to a library of pyrrole derivatives, which can then be further functionalized to introduce the carboximidamide group.

Synthetic Route Optimization and Yield Enhancement

Optimizing synthetic routes to improve yields and purity is crucial for the practical application of this compound and its analogues. This can involve adjusting reaction conditions such as temperature, reaction time, and the choice of catalysts and solvents.

For instance, in the synthesis of N(1)-substituted derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione, carrying out the reaction in boiling chloroform (B151607) or toluene (B28343) resulted in higher yields (75–95%) and shorter reaction times compared to performing the reaction at room temperature. mdpi.com In the synthesis of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives, purification via column chromatography was employed to achieve high yields of up to 93%. nih.gov

Design of Experiments (DoE) is a systematic approach used to optimize chemical reactions by studying the effects of multiple factors simultaneously. acs.org This methodology can be applied to enhance the yield of a desired product while minimizing the formation of impurities. acs.org For example, in a multi-step reaction, a face-centered central composite design was used to find the optimal conditions of temperature, residence time, and reagent equivalents to maximize the yield of the target compound. acs.org

Reactivity and Transformation Mechanisms of 1h Pyrrole 2 Carboximidamide Systems

Chemical Transformations of the Carboximidamide Group

The carboximidamide functional group, also known as an amidine, is a versatile moiety known to participate in a variety of chemical reactions and biological interactions. ontosight.ai Its reactivity is central to the functionalization and transformation of 1H-pyrrole-2-carboximidamide.

Derivatives of this compound can be synthesized through various routes. For instance, the synthesis of pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives involves the nucleophilic addition of aminoguanidine (B1677879) hydrochloride to chalcones, a reaction that directly forms the carboximidamide linkage. rsc.org This highlights a key synthetic pathway where the carboximidamide group is constructed onto a pre-existing molecular scaffold.

Electrophilic and Nucleophilic Reactivity of the Pyrrole (B145914) Moiety

The pyrrole ring is a five-membered aromatic heterocycle that is characterized as a π-excessive system. pharmaguideline.com This electron-rich nature makes it highly susceptible to electrophilic substitution reactions. pharmaguideline.com The order of reactivity towards electrophiles generally follows the trend of pyrrole > furan (B31954) > thiophene (B33073) > benzene. pharmaguideline.com This enhanced reactivity is attributed to the ability of the nitrogen atom's lone pair to participate in the π-system, thereby increasing the electron density of the ring carbons. pharmaguideline.com For this compound, the pyrrole ring can be expected to readily undergo reactions such as halogenation, nitration, and acylation, allowing for further functionalization. pharmaguideline.comsmolecule.com

Conversely, the pyrrole moiety can also exhibit nucleophilic character. The N-H proton of the pyrrole ring is moderately acidic, with a pKₐ of approximately 17.5 for the parent pyrrole. wikipedia.org Deprotonation by a strong base, such as sodium hydride or butyllithium, generates the pyrrolide anion. wikipedia.org This anion is a potent nucleophile and can react with various electrophiles. wikipedia.org The site of this reaction (at the nitrogen or at a carbon atom) can be influenced by factors such as the nature of the counter-ion and the solvent system used. wikipedia.org

Furthermore, the pyrrole ring can act as a diene in cycloaddition reactions, although its aromaticity can make it less reactive than non-aromatic dienes. irb.hr The reactivity in such reactions can be enhanced by substituents on the pyrrole ring or by using highly reactive dienophiles. irb.hr

Tautomeric Equilibria and Protonation Dynamics of this compound

The presence of multiple proton-donating and proton-accepting sites in this compound leads to complex tautomeric and acid-base equilibria. mdpi.comclockss.org

Prototropic tautomerism involves the migration of a proton, accompanied by a shift in double bonds. clockss.org In the this compound system, several tautomeric forms are possible due to the mobile protons on the pyrrole nitrogen and the carboximidamide group.

Quantum chemical studies on the related 2-aminopyrrole system provide significant insight into these phenomena. mdpi.com Tautomeric rearrangements involve the concerted movement of π-electrons with the transfer of a proton. mdpi.com Different isomers can exist, such as the NHNH form where labile protons are on the ring nitrogen (N1) and the exocyclic nitrogen. mdpi.com It is proposed that exo groups, like an imino group, can tautomerize to more favorable amino and carboximidamido substituents, leading to an aromatic pyrrole ring. mdpi.com This suggests that this compound likely exists as a dynamic equilibrium of multiple prototropic isomers. The relative stability of these isomers is governed by factors such as aromaticity and intramolecular hydrogen bonding.

Table 1: Potential Prototropic Isomers of a Pyrrole-Carboximidamide System This table is illustrative, based on principles from related systems like 2-aminopyrrole, and represents potential tautomers for discussion.

| Tautomer Name | Description | Key Features |

|---|---|---|

| Amine-Imine Form | Proton on pyrrole N1 and one exocyclic N. | Aromatic pyrrole ring. |

| Imine-Amine Form | Proton on an exocyclic N and the other exocyclic N. | Potential for non-aromatic pyrrole ring. |

| Di-imine Form | Protons on both exocyclic nitrogens. | May involve loss of pyrrole aromaticity. |

The acid-base properties of this compound are determined by both the pyrrole ring and the carboximidamide group. Unsubstituted pyrrole is a very weak base, with the conjugate acid having a pKₐ of -3.8, and it is also a weak acid (pKₐ ≈ 17.5). wikipedia.org

The introduction of the carboximidamide group at the 2-position is expected to significantly influence these properties. The carboximidamide group is basic due to the presence of lone pairs on the nitrogen atoms. Protonation can occur on either the pyrrole ring or the carboximidamide moiety. Theoretical studies on 2-aminopyrrole indicate that an exocyclic amino group substantially increases the basicity of the molecule. mdpi.com A similar effect is anticipated for the carboximidamide group, making this compound a stronger base than pyrrole itself.

The equilibrium between the different protonated species will depend on their relative stabilities. The most thermodynamically stable protonated form of pyrrole is achieved by protonation at the C2 position. wikipedia.org However, in this compound, the basic nitrogens of the carboximidamide group present alternative and likely more favorable protonation sites. The precise basicity (pKb) and the pKa of the conjugate acid would be key parameters in defining the behavior of this compound in acidic or basic media.

Table 2: Comparison of Acidity/Basicity of Pyrrole and a Substituted Derivative Illustrative pKa values to demonstrate the effect of substituents.

| Compound | pKₐ of Conjugate Acid | pKₐ (as an acid) | Reference |

|---|---|---|---|

| Pyrrole | -3.8 | 17.5 | wikipedia.org |

| 2-Aminopyrrole | Significantly higher than pyrrole | Similar to pyrrole | mdpi.com |

Stereoisomerism in this compound Derivatives

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. epo.org For derivatives of this compound, stereoisomerism can arise, particularly in the form of geometric isomers (E/Z isomerism).

A study on N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-phenylbenzenecarboximidamide, a complex derivative, revealed the existence of distinct Z and E stereoisomers. mdpi.comresearchgate.net This isomerism arises from the restricted rotation around the C=N double bond within the carboximidamide moiety. The presence of these stereoisomers was confirmed in both the solid state and in solution using techniques like NMR spectroscopy. mdpi.comresearchgate.net

The different spatial arrangements of the substituents on the C=N bond lead to isomers with distinct physical and spectroscopic properties. For example, the chemical shifts in ¹H and ¹³C NMR spectra can differ between the E and Z isomers, allowing for their identification and quantification in a mixture. mdpi.com The steric bulk of the substituents on the carboximidamide group and the pyrrole ring can influence the relative stability and the barrier to interconversion of these isomers. mdpi.com

Table 3: Illustrative ¹H NMR Data for Z and E Isomers of a Pyrrole-Carboximidamide Derivative Based on data for N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-phenylbenzene-carboximidamide (2a). mdpi.com

| Proton | Chemical Shift δ (ppm) - Z Isomer | Chemical Shift δ (ppm) - E Isomer |

|---|---|---|

| -NH | 9.23 (s, 0.4H) | 9.54 (s, 0.6H) |

| Phenyl Protons | 6.74–7.80 (m) | 6.74–7.80 (m) |

| -CH₃ | 1.87 (s, 2.4H) | 1.76 (s, 3.6H) |

Advanced Spectroscopic and Structural Characterization of 1h Pyrrole 2 Carboximidamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1H-pyrrole-2-carboximidamide derivatives, ¹H and ¹³C NMR, along with two-dimensional techniques, offer deep insights into their atomic connectivity and spatial arrangement.

Proton (¹H) and Carbon (¹³C) NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms within a molecule. In the study of N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-phenylbenzene-carboximidamide, a derivative, the ¹H NMR spectrum in DMSO-d₆ showed distinct signals for the NH protons at δ 9.54 and 9.23 ppm, indicating the presence of isomers. The aromatic protons appeared as a multiplet between δ 6.74–7.80 ppm. mdpi.com

Table 1: Selected ¹H and ¹³C NMR Data for a this compound Derivative

| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |

|---|---|---|

| N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-phenylbenzene-carboximidamide | 9.54 (s, 0.6H, NH), 9.23 (s, 0.4H, NH), 6.74–7.80 (m, 10H, Ar-H), 1.87 (s, 2.4H, CH₃), 1.76 (s, 3.6H, CH₃) | 169.4, 168.9, 168.5, 162.8, 140.6, 140.4, 136.2, 135.8, 133.8, 133.5, 131.2, 130.3, 129.6, 128.9 (3C), 128.7, 127.5, 124.0, 123.4, 123.5, 121.0, 9.0, 8.9 |

Data sourced from a study on pyrrole-2,5-dione derivatives. mdpi.com

Two-Dimensional NMR Techniques (HMQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule.

Single-Crystal X-ray Diffraction for Solid-State Structure and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. uol.deuhu-ciqso.es This technique provides accurate data on bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's conformation.

For derivatives of 1H-pyrrole-2,5-dione, single-crystal X-ray analysis revealed that they can crystallize in specific space groups, such as the centrosymmetric P2₁/c group. mdpi.com The analysis confirmed the presence of the –N=C–NH– bond system by measuring the N=C double bond and C–N single bond lengths. mdpi.com Furthermore, the study showed significant conformational differences, such as the twisting of the 1H-pyrrole-2,5-dione ring relative to the rest of the molecule, influenced by steric hindrance. mdpi.com

Table 2: Selected Crystallographic Data for a 1H-Pyrrole-2,5-dione Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| N(1)−N(6)−C(7) angle | 113.5(1)° |

| N(6)−C(7)−N(8) angle | 128.8(1)° |

| Dihedral angle (Pyrrole ring and N-C-N plane) | 64.8° |

Data from a structural study of amidrazone derived pyrrole-2,5-dione derivatives. mdpi.com

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of a compound and to study its fragmentation patterns, which can provide valuable structural information. nih.gov

In the analysis of N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-phenylbenzene-carboximidamide, the mass spectrum showed a molecular ion peak (m/z) at 319, corresponding to its calculated molecular weight. mdpi.com For another derivative, N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-phenylpyridine-2-carboximidamide, the mass was found to be m/z 320. mdpi.com The fragmentation pathways of 2-substituted pyrrole (B145914) derivatives are significantly influenced by the nature of the substituent at the 2-position. nih.gov Common fragmentation patterns include the loss of small molecules like water (H₂O) or characteristic side-chain moieties. nih.gov

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. udel.edu

For pyrrole-containing compounds, characteristic IR absorption bands can be observed. For instance, 1H-pyrrole-2-carbonyl azide (B81097) shows a strong azide (N₃) asymmetric stretching vibration around 2137 cm⁻¹. researchgate.net The N-H stretching vibration in pyrrole rings typically appears in the region of 3200-3600 cm⁻¹. udel.edu The C=O stretching vibration of a carboxamide or related carbonyl group would be expected in the range of 1690-1760 cm⁻¹. udel.edu The specific positions of these bands can provide clues about the electronic environment and hydrogen bonding within the molecule.

Table 3: General IR Absorption Ranges for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Pyrrole) | Stretch | 3200 - 3600 |

| C=N (Imidamide) | Stretch | ~1640 - 1690 |

| C=O (Amide/Imide) | Stretch | 1690 - 1760 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1500 & 1600 |

Ranges are general and can vary based on molecular structure and environment. udel.edu

Structure Activity Relationship Sar and Mechanistic Investigations of 1h Pyrrole 2 Carboximidamide Bioactivity

Comprehensive SAR Studies for 1H-Pyrrole-2-carboximidamide Derivatives

The biological activity of this compound derivatives is highly dependent on their molecular architecture. Comprehensive SAR studies have demonstrated that minor chemical modifications to the pyrrole (B145914) ring, the carboximidamide group, or interconnecting linkers can lead to significant changes in potency and target selectivity.

Influence of Pyrrole Substituents on Biological Potency

The pyrrole scaffold is a critical component for the activity of these derivatives, and its substitution pattern plays a pivotal role in modulating biological potency. nih.gov Research on pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives, designed as dual inhibitors for acetylcholinesterase (AChE) and β-site APP cleaving enzyme 1 (BACE 1), has shown that the electronic properties of substituents on an associated phenyl ring dramatically influence inhibitory activity. nih.gov

It was observed that attaching strong electron-withdrawing groups, such as 4-nitro or 2,4-dichloro, to the phenyl ring enhanced AChE inhibition while concurrently decreasing BACE 1 inhibitory activity. nih.gov Conversely, the introduction of electron-donating groups on the same ring resulted in higher BACE 1 inhibitory potential but diminished AChE inhibitory potency. nih.gov This suggests a delicate electronic balance is required to achieve potent dual inhibition. In a related series of pyrrole-2-carboxamide derivatives developed as anti-tuberculosis agents, studies revealed that phenyl and pyridyl groups bearing electron-withdrawing substituents on the pyrrole ring were crucial for improving antimycobacterial activity. nih.gov

Table 1: Influence of Phenyl Ring 'A' Substituents on the AChE and BACE 1 Inhibitory Activity of Pyrrol-2-yl-phenyl Allylidene Hydrazine Carboximidamide Derivatives Data sourced from in vitro assays. nih.gov

| Compound ID | Ring 'A' Substituent | AChE Inhibition IC₅₀ (µM) | BACE 1 Inhibition IC₅₀ (µM) |

| 1a | 4-Nitro (EWG) | 58.31 | 82.34 |

| 1b | 4-Chloro (EWG) | 65.23 | 78.56 |

| 1c | 4-Fluoro (EWG) | 72.45 | 75.23 |

| 1d | 4-Methyl (EDG) | 85.34 | 70.12 |

| 1e | 4-Methoxy (EDG) | 90.11 | 68.45 |

| EWG: Electron Withdrawing Group, EDG: Electron Donating Group |

Role of Carboximidamide Modifications in Target Interaction

The carboximidamide group, or the structurally related guanidine (B92328) functionality present in many active derivatives, is fundamental for target engagement, primarily through hydrogen bonding. nih.govrsc.org In the context of BACE 1 inhibition, docking studies have consistently shown that the aminoguanidinium part of the molecule forms critical hydrogen bond interactions with the catalytic aspartate dyad (Asp32 and Asp228) within the enzyme's active site. nih.govrsc.orgresearchgate.net This interaction is considered a cornerstone of the inhibitory mechanism, anchoring the molecule in the correct orientation for effective blockade of the enzyme's function. The inherent ability of the carboximidamide moiety to act as a potent hydrogen bond donor is therefore a key determinant of the bioactivity of these compounds against specific enzymatic targets. rsc.org The chemical alteration of this functional group is a recognized strategy in drug design to refine a molecule's pharmacological properties. biomedres.us

Conformational Effects of Linkers and Bridging Units on Activity

For many this compound derivatives, a linker or bridging unit connects the core scaffold to other pharmacophoric elements, and the nature of this linker profoundly affects activity. rsc.org The conformation and flexibility of the linker are critical as they dictate the spatial orientation of the entire molecule, which in turn governs its ability to fit within a biological target's binding site. rsc.orgacs.org

In a series of potent BACE 1 inhibitors based on an allylidene hydrazine carboximidamide scaffold, a three-carbon allyl linker was utilized to separate two aromatic rings. nih.govrsc.orgresearchgate.net It was hypothesized that this specific linker length is necessary to optimally position the aromatic moieties within the S1 and S3 cavities of the BACE 1 active site, while the guanidine functionality engages with the catalytic aspartates. nih.govrsc.org The conformation imposed by the linker is thus essential for achieving high-affinity binding. rsc.org Studies on other molecular systems have confirmed that linker rigidity and the resulting conformational pre-organization of the molecule can significantly enhance binding potency by reducing the entropic penalty upon binding to the target. acs.orgtu-darmstadt.de

In Vitro Mechanistic Elucidation of Biological Interactions

The therapeutic potential of this compound derivatives is being actively explored through detailed in vitro studies to understand their mechanisms of action at a molecular level.

Enzymatic Inhibition Profiles and Mechanisms

A primary focus of research has been the characterization of how these compounds inhibit specific enzymes implicated in disease pathology. mdpi.comrsc.org

A significant area of investigation for this compound derivatives is in the context of Alzheimer's disease, where a multi-target approach is considered a promising therapeutic strategy. nih.govmdpi.comnih.gov Specifically, derivatives have been designed to simultaneously inhibit both acetylcholinesterase (AChE) and BACE 1. nih.govmdpi.com AChE is a key enzyme in the cholinergic system, while BACE 1 is the rate-limiting enzyme in the production of amyloid-β peptides, which form plaques in the brains of Alzheimer's patients. mdpi.comrsc.org

Table 2: Dual Inhibitory Activity of Selected Bioactive Molecules Data sourced from in vitro enzymatic assays. mdpi.comnih.gov

| Compound | Target Enzyme | IC₅₀ (µM) |

| Molecule 1 | AChE | 4-7 |

| BACE 1 | 50-65 | |

| Molecule 2 (F681-0222) | AChE | 4-7 |

| BACE 1 | 50-65 |

Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibition

The MmpL3 transporter is a vital protein in Mycobacterium tuberculosis, responsible for the translocation of mycolic acids, which are essential components of the mycobacterial cell wall. creighton.edu Inhibition of MmpL3 disrupts cell wall synthesis, making it a prime target for novel antitubercular drugs. creighton.edumdpi.com

Structure-activity relationship (SAR) studies on pyrrole-2-carboxamide derivatives have revealed key structural features necessary for potent MmpL3 inhibition. nih.govnih.gov A strategy guided by the crystal structure of MmpL3 and pharmacophore modeling led to the design of a series of pyrrole-2-carboxamides. nih.govnih.gov These studies demonstrated that the attachment of phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring significantly enhances anti-TB activity. nih.govnih.gov

Furthermore, the presence of bulky substituents on the carboxamide portion of the molecule was found to be crucial for improved potency. nih.govnih.gov For instance, replacing the pyrrole hydrogen with a methyl group resulted in a roughly 50-fold decrease in activity. nih.gov The complete loss of activity was observed when both the pyrrole and carboxamide hydrogens were replaced with methyl groups, highlighting the critical role of hydrogen bonding in the interaction with the MmpL3 protein. nih.gov Docking studies have shown that the pyrrole NH group can form a hydrogen bond with the Asp645 residue in the MmpL3 binding pocket. nih.gov

Bioisosteric replacement of the indole (B1671886) ring in known MmpL3 inhibitors with a pyrrole scaffold has been explored to improve aqueous solubility while maintaining antitubercular activity. creighton.edu Pyrrole analogs were found to have the best balance of activity, improved solubility, permeability, and metabolic stability. creighton.edu These findings underscore the potential of the 1H-pyrrole-2-carboxamide scaffold in developing new and effective MmpL3 inhibitors to combat drug-resistant tuberculosis. nih.govnih.gov

DNA Gyrase Inhibition and DNA Binding

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that controls the topological state of DNA during replication and transcription. jelsciences.com Its inhibition leads to the disruption of DNA synthesis and ultimately, cell death. nih.gov The pyrrolamide class of compounds, derived from a 1H-pyrrole-2-carboxamide core, has been identified as a novel class of DNA gyrase inhibitors. jelsciences.comnih.gov

The discovery of these inhibitors was facilitated by fragment-based lead generation using nuclear magnetic resonance (NMR) screening to identify small molecules that bind to the ATP-binding site of the GyrB subunit of DNA gyrase. nih.gov A pyrrole fragment with a binding constant of 1 mM served as the starting point for the synthesis of a focused library of compounds. nih.gov This led to the rapid identification of a lead compound that inhibited DNA gyrase with a 50% inhibitory concentration (IC50) of 3 μM. nih.gov

X-ray crystallography has provided detailed insights into the binding mode of these inhibitors. nih.gov The pyrrole NH group is involved in a hydrogen bond with the side chain of an aspartate residue (Asp73 in E. coli GyrB), while the carboxamide oxygen interacts with a conserved water molecule and the hydroxyl group of a threonine residue (Thr165 in E. coli GyrB). nih.gov The dichlorinated methyl-pyrrole moiety engages in hydrophobic interactions with several residues within a lipophilic pocket of the enzyme. nih.gov

Spontaneous mutations in the gyrB gene of Staphylococcus aureus that confer resistance to pyrrolamides have been shown to alter the binding region of the compound, further validating DNA gyrase as the target. nih.gov These findings demonstrate that the 1H-pyrrole-2-carboxamide scaffold is a versatile platform for designing potent DNA gyrase inhibitors with antibacterial activity. nih.gov

Receptor Ligand Binding Investigations

Receptor-ligand binding assays are crucial for determining the affinity and specificity of a compound for its biological target. sigmaaldrich.com These assays can be performed using various techniques, including those that utilize radiolabeled ligands or non-radioactive methods like electrochemiluminescence. sigmaaldrich.commesoscale.com

For compounds like derivatives of this compound, which are designed to inhibit specific enzymes such as MmpL3 and DNA gyrase, binding studies are essential to confirm their mechanism of action. For instance, in the context of DNA gyrase inhibition, binding assays can quantify the inhibitor's ability to displace ATP from the GyrB subunit. nih.gov Similarly, for MmpL3 inhibitors, binding studies can confirm direct interaction with the transporter protein. mdpi.com

The process typically involves incubating the target receptor, which can be a purified protein or a cell membrane preparation expressing the receptor, with the ligand. sigmaaldrich.commesoscale.com In saturation binding experiments, varying concentrations of a radiolabeled ligand are used to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax). sigmaaldrich.com In competitive binding assays, a fixed concentration of a radiolabeled ligand is used along with varying concentrations of an unlabeled competitor compound to determine the competitor's inhibitory concentration (IC50). sigmaaldrich.com

While specific receptor ligand binding data for this compound itself is not extensively detailed in the provided context, the investigation of its derivatives as enzyme inhibitors inherently relies on these principles to establish their potency and mechanism. mdpi.comnih.govnih.gov

Molecular Mechanisms of Antimicrobial Action (In Vitro)

The antimicrobial properties of compounds derived from the this compound scaffold have been investigated against a range of pathogens. These studies reveal specific mechanisms of action and highlight the structural features that contribute to their antibacterial, antifungal, and antitubercular activities.

Derivatives of 1H-pyrrole-2-carboxamide have demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govacgpubs.org The primary mechanism of action for many of these compounds is the inhibition of DNA gyrase, which is effective against a broad spectrum of bacterial pathogens. nih.gov

Pyrrolamides, for example, show potent activity against Gram-positive organisms like Staphylococcus aureus and Streptococcus pneumoniae. nih.gov However, their efficacy against many Gram-negative bacteria, such as Escherichia coli, can be limited by outer membrane permeability and efflux pump mechanisms. nih.gov This is evidenced by the more than 200-fold increase in potency observed for some pyrrolamides against a tolC deletion strain of E. coli, which lacks a key efflux pump component. nih.gov

Some 2-aminopyrrole-3-carbonitrile derivatives have exhibited strong antibacterial properties against E. coli, with minimum inhibitory concentrations (MICs) significantly lower than that of amoxicillin. nih.gov Other pyrrole derivatives have shown activity against Proteus mirabilis, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov

The following table summarizes the in vitro antibacterial activity of selected pyrrole derivatives against various pathogens.

| Compound Class | Target Pathogen | Activity (MIC) | Reference |

| Pyrrolamides | Staphylococcus aureus | 4-8 fold increase in MIC for resistant variants | nih.gov |

| 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Escherichia coli | 32 µg/mL | nih.gov |

| ethyl 5-chloro-2-methy-1-propyl-4-[({[4-(pyrrolidin-1-ylsulfonyl)benzoyl]oxy}imino)methyl]-1H-pyrrole-3-carboxylate | Proteus mirabilis | 7.81 µg/mL | nih.gov |

| 3,5-dimethyl-N2,N4-bis(4-(p-tolyl)thiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide | E. coli | equipotent to Ciprofloxacin (100 µg/mL) | jmcs.org.mx |

| 3,5-dimethyl-N2,N4-bis(4-(p-tolyl)thiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide | S. aureus | equipotent to Ciprofloxacin (100 µg/mL) | jmcs.org.mx |

Pyrrole derivatives have also been investigated for their antifungal properties. jmcs.org.mxresearchgate.netnih.gov The precise mechanisms of antifungal action for many pyrrole-based compounds are still under investigation, but some are thought to disrupt the fungal cell membrane or other essential cellular processes. google.com

For instance, a series of 3,5-dimethyl-N2,N4-bis(thiazol-2-yl)-1H-pyrrole-2,4-dicarboxamides were synthesized and screened for antifungal activity against Aspergillus niger and Candida albicans. jmcs.org.mx One compound in this series, which incorporates a 4-hydroxyphenyl ring, demonstrated high activity against C. albicans, suggesting this feature may be an important pharmacophore for its antifungal effect. jmcs.org.mx

Other studies have reported on diguanidino-containing pyrrole derivatives that exhibit potent antifungal activity, with some compounds being more effective than the standard drug fluconazole (B54011) against various Candida species. researchgate.net

The table below presents the in vitro antifungal activity of representative pyrrole compounds.

| Compound Class | Target Fungus | Activity | Reference |

| 3,5-dimethyl-N2,N4-bis(4-(4-hydroxyphenyl)thiazol-2-yl)-1H-pyrrole-2,4-dicarboxamide | Candida albicans | Highly active compared to Clotrimazole (100 µg/mL) | jmcs.org.mx |

| 1,1'-((1-methyl-1H-pyrrole-2,5-diyl)bis(4,1-phenylene))diguanidine derivative | Candida spp. | More potent than fluconazole | researchgate.net |

The most extensively studied bioactivity of 1H-pyrrole-2-carboxamide derivatives is their antitubercular potential, primarily through the inhibition of MmpL3. creighton.edunih.govnih.gov In vitro studies have demonstrated that these compounds are highly potent against Mycobacterium tuberculosis, including drug-resistant strains. nih.govnih.gov

A notable series of pyrrole-2-carboxamides exhibited excellent in vitro activity against M. tuberculosis H37Rv, with MIC values often below 0.016 μg/mL. nih.govnih.gov The lead compounds from these studies also showed low cytotoxicity, indicating a favorable selectivity index. nih.govnih.gov The mechanism of action was confirmed by demonstrating that these compounds inhibit the biosynthesis of mycolic acids, a key function of the MmpL3 transporter. nih.govnih.gov

The following table highlights the in vitro antitubercular activity of some pyrrole-2-carboxamide derivatives.

| Compound | Target | Activity (MIC) | Reference |

| Pyrrole-2-carboxamide derivatives | Mycobacterium tuberculosis H37Rv | < 0.016 µg/mL | nih.govnih.gov |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL | nih.gov |

Lack of Specific Data on the Anti-Inflammatory Bioactivity of this compound

Despite a comprehensive search of scientific literature, specific research detailing the anti-inflammatory modulatory effects of the chemical compound this compound, including its impact on pro-inflammatory cytokines (IL-6, TNF-α) and its anti-proliferative effects on immune cells such as peripheral blood mononuclear cells (PBMCs), could not be located.

While the provided outline requests an in-depth analysis of the structure-activity relationship (SAR) and mechanistic investigations into the bioactivity of this compound, the available scientific data does not currently address these specific areas for this particular compound.

Research in the broader field of pyrrole derivatives has indicated anti-inflammatory potential. For instance, studies on 1H-pyrrole-2,5-dione derivatives have demonstrated their ability to inhibit the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), and to exert anti-proliferative effects on human peripheral blood mononuclear cells (PBMCs). nih.govmdpi.comresearchgate.netnih.gov Similarly, various other pyrrole-containing compounds have been investigated for their roles as anti-inflammatory agents. scirp.orgunina.it

However, these findings are related to derivatives and not the specific parent compound, this compound. The core of the requested article—focusing exclusively on the anti-inflammatory properties of this compound with supporting data tables on cytokine inhibition and immune cell proliferation—cannot be constructed based on the current body of scientific literature. There is no available research to populate the specified sections and subsections of the requested article outline.

Therefore, until research specifically investigating the anti-inflammatory profile of this compound is published, a detailed and scientifically accurate article on this topic, as per the user's instructions, cannot be generated.

Computational Chemistry and Molecular Modeling of 1h Pyrrole 2 Carboximidamide Systems

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to model the behavior of electrons and nuclei within a molecule. These methods are crucial for understanding the intrinsic properties of 1H-pyrrole-2-carboximidamide.

The electronic structure of a molecule dictates its stability, reactivity, and physical properties. Quantum chemistry methods, such as Density Functional Theory (DFT) and Hartree-Fock, are used to solve the Schrödinger equation, providing a detailed picture of electron distribution. For pyrrole-based systems, DFT calculations have been used to reinvestigate pharmacophores and understand how substituents on the pyrrole (B145914) core can mimic the hydrophobic side chains of protein hot-spot residues nih.gov.

Key aspects of the electronic structure that are often analyzed include:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for predicting chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability.

Electron Density and Electrostatic Potential: These properties reveal the distribution of charge within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other molecules, including biological targets.

Reactivity Descriptors: Based on the electronic structure, various descriptors such as chemical hardness, softness, and electronegativity can be calculated to quantify the molecule's reactivity.

Studies on related pyrrole derivatives have shown that π-electronic coupling between substituents and the pyrrole core significantly influences the electronic structure and properties of the molecule mdpi.com.

| Quantum Chemical Property | Significance for this compound |

|---|---|

| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying sites for potential intermolecular interactions like hydrogen bonding. |

Aromaticity is a key property of the pyrrole ring that contributes significantly to its stability and chemical behavior. The Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the degree of aromaticity in cyclic systems github.io. NICS values are calculated at specific points in space, such as the center of the ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)), providing a measure of the magnetic shielding induced by the cyclic delocalization of π-electrons.

Negative NICS values are indicative of a diatropic ring current, which is a hallmark of aromaticity.

Positive NICS values suggest a paratropic ring current, characteristic of anti-aromaticity.

Values near zero imply a non-aromatic system.

Studies on five-membered heterocyclic rings consistently show that pyrrole possesses significant aromatic character. NICS calculations support the widely accepted order of aromaticity among similar heterocycles as thiophene (B33073) > pyrrole > furan (B31954) nih.gov. The magnitude of the NICS value, particularly the component perpendicular to the ring plane (NICSzz), correlates well with the aromatic character rsc.orgamazonaws.com. For this compound, NICS analysis would confirm the aromaticity of the pyrrole core, which is crucial for its interaction profile, particularly for π-stacking interactions with protein residues.

| Compound | NICS(1) Value (ppm) | Aromatic Character |

|---|---|---|

| Benzene (Reference) | Highly Negative | Aromatic |

| Pyrrole | Negative | Aromatic github.ionih.gov |

| Cyclobutadiene (Reference) | Positive | Antiaromatic |

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is an essential tool in drug discovery for screening virtual libraries and understanding the structural basis of ligand-protein interactions. For this compound, docking studies can identify potential biological targets and elucidate its binding mode.

The process involves placing the ligand in various conformations within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. Studies on various pyrrole derivatives have successfully used docking to rationalize interactions with targets like Enoyl-acyl carrier protein reductase, MmpL3, EGFR, and CDK2 nih.govvlifesciences.comnih.gov.

Docking simulations provide detailed information about the binding site, identifying the key amino acid residues that interact with the ligand. Analysis of the binding pocket can reveal its shape, volume, and physicochemical properties (hydrophobic, polar, etc.). For instance, docking of pyrrole-2-carboxamide derivatives into the MmpL3 protein showed that the ligand occupies specific subpockets (S3, S4, and S5) within the binding site nih.gov. Similarly, studies on polysubstituted pyrroles targeting tubulin identified a funnel-shaped binding cavity with a strong hydrophobic character at its narrow end and a more polar nature at the wider portion nih.gov.

The strength of the interaction is quantified by a docking score or an estimated binding energy. Lower energy values typically indicate more favorable binding. For example, docking of various pyrrole derivatives against HIV-1 targets and enoyl ACP reductase yielded binding energy values that helped rank the compounds' potential efficacy mdpi.comresearchgate.net.

| Pyrrole Derivative Class | Protein Target | Docking Score / Binding Energy | Reference |

|---|---|---|---|

| Pyrrole-2-carbohydrazides | Enoyl ACP Reductase (1DF7) | -5.5 to -7.2 kcal/mol | mdpi.com |

| Fused 1H-Pyrroles | EGFR (4HJO) | -19.14 to -23.49 kcal/mol | nih.gov |

| Thieno[3,2-b]pyrrole-5-carboxamides | LSD1 (5LHH) | pIC50 range 4.046 to 8.174 | nih.gov |

| Pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide | AChE / BACE 1 | IC50 values in µM range | nih.gov |

A crucial output of molecular docking is the prediction of specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition.

Hydrogen Bonds: These are highly directional interactions between a hydrogen bond donor (like the N-H of the pyrrole ring or the carboximidamide group) and an acceptor (like a carbonyl oxygen or nitrogen atom in a protein residue). The carboximidamide group, in particular, is an excellent hydrogen bond donor. Docking studies of pyrrole-2-carboxamide derivatives have shown the formation of critical hydrogen bonds with residues like Asp645 and Tyr646 in the MmpL3 protein nih.gov. The presence and number of hydrogen bonds are often critical for binding affinity nih.govmdpi.comnih.gov.

Hydrophobic Interactions: These interactions occur between nonpolar parts of the ligand (like the pyrrole ring) and hydrophobic residues of the protein (e.g., Alanine, Valine, Leucine). The aromatic pyrrole ring can also participate in π-π stacking or π-alkyl interactions with aromatic or aliphatic residues in the binding site. Hydrophobic interactions are often the dominating force contributing to the stability of pyrrole-based ligand-protein complexes nih.gov.

| Pyrrole Derivative | Protein Target | Key Interacting Residues | Interaction Types | Reference |

|---|---|---|---|---|

| Pyrrole-2-carboxamide analog | MmpL3 | Asp645, Tyr646 | Hydrogen Bonds | nih.gov |

| Fused 1H-Pyrrole analog | EGFR | Met769, Cys773 | Hydrogen Bonds | nih.gov |

| Polysubstituted Pyrrole | Tubulin | Tyr202β, Val238β, Cys241β | Hydrophobic Contacts | nih.gov |

| Pyrrole-2-carbohydrazide analog | Enoyl ACP Reductase | TYR158 | Hydrogen Bonds | mdpi.com |

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the conformational flexibility and stability of the system.

For this compound, MD simulations can be used to:

Assess the Stability of the Docked Pose: By running a simulation of the docked complex, researchers can verify if the predicted binding mode is stable over a period of nanoseconds or longer. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess stability mdpi.comaalto.fi.

Sample Conformational Space: MD simulations allow the ligand and protein to explore different conformations, which can lead to the identification of more favorable binding modes or reveal allosteric effects not captured by rigid docking.

Refine Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to obtain more accurate estimates of the binding free energy aalto.fi.

Studies on various pyrrole derivatives have utilized MD simulations to validate docking results and explore the stability of ligand-protein interactions. For example, 50 ns MD simulations were used to confirm the stability of pyrroloquinoxalinones bound to VEGFR2 and EGFR researchgate.net, and 200 ns simulations were performed to study the binding of 7H-pyrrolo[2,3-d]pyrimidine derivatives to PAK4 kinase mdpi.com. These simulations provide crucial information on the dynamic behavior and stability of the complex, which is essential for the rational design of more potent molecules nih.govresearchgate.net.

| System Studied | Simulation Length | Key Findings | Reference |

|---|---|---|---|

| Pyrroloquinoxalinones with VEGFR2/EGFR | 50 ns | Validated the stability of the protein-ligand interactions. | researchgate.net |

| 7H-Pyrrolo[2,3-d]pyrimidine derivatives with PAK4 | 200 ns | Analyzed dynamic stability and protein flexibility (RMSD, SASA). | mdpi.com |

| SR9009 (pyrrole derivative) with HER2 | Not specified | Calculated binding energy and analyzed hydrogen bond stability over time. | nih.gov |

| Diketopyrrolopyrroles on a surface | Not specified | Analyzed molecular systems by calculating concentration profiles and diffusion coefficients. | youtube.com |

| Pyrrole (isolated molecule) | Femtoseconds | Investigated excited-state deactivation dynamics. | scispace.com |

In Silico Prediction Methodologies for Pharmacological Relevance (Methodological Focus)

The development of new therapeutic agents is a complex process that increasingly relies on computational methods to predict the pharmacological potential of chemical compounds before their synthesis and experimental testing. For systems involving the this compound scaffold, a range of in silico methodologies are employed to evaluate their relevance as drug candidates. These computational tools are crucial for forecasting the pharmacokinetic profile and drug-like properties, thereby guiding the design and optimization of new molecules.

Computational Approaches to Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

The assessment of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, as a significant percentage of drug candidates fail in clinical trials due to poor pharmacokinetics. schrodinger.com Computational ADME prediction models offer a rapid and cost-effective way to screen compounds and prioritize those with a higher probability of success. researchgate.netresearchgate.net These predictive models are generally based on Quantitative Structure-Activity Relationship (QSAR) or molecular modeling techniques. nih.gov

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. nih.gov For ADME prediction, these models use molecular descriptors (e.g., lipophilicity, polar surface area, molecular weight) to forecast key pharmacokinetic parameters. researchgate.netnih.gov Various software and web-based platforms, such as SwissADME and pkCSM, are frequently used to perform these predictions for novel compounds, including derivatives of the pyrrole nucleus. ijcrt.orgmdpi.com

Key ADME properties evaluated through these computational approaches include:

Absorption: This is often predicted by evaluating parameters like gastrointestinal (GI) absorption and permeability through biological barriers such as the Caco-2 cell line model. mdpi.com Water solubility and lipophilicity are fundamental descriptors that heavily influence absorption. mdpi.com

Distribution: Predictions focus on aspects like Blood-Brain Barrier (BBB) permeation, plasma protein binding (PPB), and the volume of distribution (VDss). mdpi.commdpi.com The ability of a compound to cross the BBB is crucial for drugs targeting the central nervous system, while high plasma protein binding can affect the free concentration of the drug available to act on its target.

Metabolism: In silico models can predict the interaction of a compound with cytochrome P450 (CYP) enzymes, which are primary enzymes responsible for drug metabolism. Predicting whether a compound is a substrate or inhibitor of specific CYP isoforms is vital to anticipate potential drug-drug interactions.

Excretion: Models can estimate the total clearance of a compound and predict its primary routes of elimination from the body. frontiersin.org

The table below summarizes common parameters predicted by in silico ADME tools for compounds featuring heterocyclic scaffolds like this compound.

| ADME Parameter | Computational Descriptor / Model | Pharmacological Relevance |

| Absorption | High Gastrointestinal (GI) Absorption | Indicates good potential for oral bioavailability. mdpi.com |

| Caco-2 Permeability | Predicts intestinal absorption rate. schrodinger.com | |

| P-glycoprotein (P-gp) Substrate | Determines if the compound is subject to efflux pumps, which can reduce absorption. mdpi.com | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Predicts the ability to cross into the central nervous system. ijcrt.org |

| Plasma Protein Binding (PPB) | Affects the amount of free drug available for therapeutic action. | |

| Metabolism | CYP Isoform Inhibition (e.g., CYP2D6, CYP3A4) | Predicts the potential for drug-drug interactions. |

| Excretion | Total Clearance (CL) | Estimates the rate at which the drug is removed from the body. |

Cheminformatics-Based Drug-Likeness and Lead Optimization Strategies

Cheminformatics plays a pivotal role in modern drug discovery by filtering large libraries of compounds to identify those with "drug-like" properties and by guiding the optimization of initial "hits" into viable "lead" compounds. scispace.comnih.gov

Drug-Likeness Assessment: Drug-likeness is a qualitative concept used to evaluate whether a compound possesses favorable physicochemical properties to be an orally active drug. researchgate.net This assessment is often performed using a set of rules or filters that analyze key molecular descriptors. The most well-known of these is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight ≤ 500 Da

Log P (a measure of lipophilicity) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Computational platforms like SwissADME can rapidly calculate these properties for structures like this compound and its derivatives, providing an early assessment of their potential as oral drug candidates. ijcrt.org Other filters, such as those proposed by Ghose, Veber, and Egan, provide alternative or additional criteria to refine the selection process. researchgate.net

| Drug-Likeness Rule | Parameter | Threshold | Rationale |

| Lipinski's Rule | Molecular Weight (MW) | ≤ 500 | Affects diffusion and permeation. |

| Log P | ≤ 5 | Balances solubility and permeability. | |

| H-Bond Donors | ≤ 5 | High numbers can reduce permeability. | |

| H-Bond Acceptors | ≤ 10 | High numbers can reduce permeability. | |

| Veber's Rule | Polar Surface Area (PSA) | ≤ 140 Ų | Relates to membrane permeability. |

| Rotatable Bonds | ≤ 10 | Relates to conformational flexibility and oral bioavailability. |

Lead Optimization Strategies: Once a hit compound with desired biological activity is identified, lead optimization is the iterative process of modifying its chemical structure to improve potency, selectivity, and ADME properties. patsnap.comdanaher.com Computational chemistry is integral to this phase. patsnap.com

Molecular Docking and Dynamics: These techniques are used to model the interaction between a ligand (the potential drug) and its biological target (e.g., an enzyme or receptor). frontiersin.orgresearchgate.net Docking predicts the preferred binding orientation and affinity, while molecular dynamics simulations can assess the stability of the ligand-target complex over time. frontiersin.orgpreprints.org This structural insight allows chemists to design modifications that enhance binding interactions.

3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide 3D contour maps that visualize the regions around a molecule where changes in steric, electrostatic, or hydrophobic properties are likely to increase or decrease activity. preprints.org This provides a powerful visual guide for optimizing the lead structure.

Through the integrated application of these cheminformatics and molecular modeling techniques, the this compound scaffold can be systematically evaluated and refined, accelerating the journey from an initial concept to a promising preclinical candidate. danaher.comnih.gov

Emerging Research Avenues and Future Directions for 1h Pyrrole 2 Carboximidamide Chemistry

Rational Design of Novel Pyrrole-2-carboximidamide Scaffolds

The rational design of new drug candidates is a cornerstone of modern medicinal chemistry. For 1H-pyrrole-2-carboximidamide derivatives, this involves a deep understanding of their structure-activity relationships (SAR). By systematically modifying the pyrrole (B145914) ring, the carboximidamide group, and any appended substituents, chemists can fine-tune the pharmacological properties of these compounds.

Recent studies have highlighted the importance of substituents on the pyrrole ring. For instance, the introduction of electron-withdrawing groups on a pyrrole-2-carboxamide scaffold was found to enhance anti-tuberculosis activity. nih.gov Specifically, attaching phenyl and pyridyl groups with such substituents to the pyrrole ring significantly improved the minimum inhibitory concentration (MIC) of the compounds. nih.gov In another study, the substitution pattern on a phenyl ring attached to a pyrrole-based allylidene hydrazine (B178648) carboximidamide scaffold was shown to influence the compound's activity against both Gram-positive and Gram-negative bacteria. acs.org

Bioisosteric replacement is another key strategy in rational drug design. This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. For example, replacing a hydrogen on the pyrrole ring of a pyrrole-2-carboxamide with a methyl group led to a significant decrease in anti-TB activity, demonstrating the crucial role of this specific hydrogen atom. nih.gov

Exploration of Unconventional Biological Targets for this compound Analogs

While initial research on this compound analogs has often focused on established targets like bacterial enzymes, emerging research is expanding into unconventional biological targets. This exploration opens up new therapeutic possibilities for this class of compounds.

One such area is the development of dual inhibitors for complex diseases like Alzheimer's. Researchers have designed pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives that show potential as dual inhibitors of both acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE 1), two key enzymes in the pathology of Alzheimer's disease. nih.govrsc.org This multi-target approach could offer a more effective therapeutic strategy for this neurodegenerative disorder. nih.gov

Another novel application is in the targeting of parasitic diseases. Certain diamidine derivatives incorporating a pyrrole ring have been investigated for their anti-parasitic effects against Trypanosoma cruzi, the causative agent of Chagas disease. cambridge.org Furthermore, pyrrole derivatives are being explored for their potential in treating breast cancer by targeting the nuclear receptor REV-ERB alpha. bioinformation.net

The antimicrobial potential of these compounds also extends to targeting specific and crucial bacterial processes. For example, some pyrrole-2-carboxamide derivatives have been designed as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a vital protein for the growth of Mycobacterium tuberculosis. nih.govnih.gov The guanidine (B92328) motif present in some pyrrole-based carboximidamide derivatives is thought to mimic cationic antimicrobial peptides (CAMPs), promoting cell lysis and showing promise against drug-resistant bacteria. acs.orgresearchgate.netnih.gov

Advancements in Synthetic Methodologies for Enhanced Efficiency

The efficient synthesis of this compound and its analogs is crucial for enabling extensive biological evaluation. Recent advancements in synthetic methodologies have focused on improving yields, reducing reaction times, and allowing for greater molecular diversity.

One-pot reactions have emerged as a powerful tool for the synthesis of these compounds. For example, a facile one-pot, high-yielding method has been described for the synthesis of substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides and their carbohydrazide (B1668358) analogs. mdpi.comnih.gov Transition metal-catalyzed reactions, such as [3+2], [4+1], and [2+2+1] cycloadditions, are also being widely used for the construction of the pyrrole skeleton with good regioselectivity. sioc-journal.cn

Metal-free catalytic systems are also gaining traction as a more sustainable approach. Various non-metal catalysts, including iodine, triethylamine, and acetic acid, have been successfully employed in the synthesis of substituted pyrroles. rsc.org For instance, a recent study demonstrated the use of tert-Butoxide (tBuOK) in the [3+2] cycloaddition of isocyanides and enamines to produce 2,4-disubstituted pyrroles in high yields. rsc.org Another innovative approach involves the use of ultrasound irradiation to accelerate the synthesis of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives. rsc.org

The table below summarizes some of the recent advancements in the synthesis of pyrrole-containing scaffolds.

| Catalyst/Method | Reaction Type | Starting Materials | Product | Reference |

| Ultrasound | Claisen–Schmidt condensation/Nucleophilic addition | N-benzyl pyrrole, substituted benzaldehydes, aminoguanidine (B1677879) hydrochloride | Pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives | rsc.org |

| Iodine | [3+2] Cycloaddition | Benzylidenemalononitriles, ethyl glycinate (B8599266) hydrochloride | 5-amino-1H-pyrrole-2-carboxylates | rsc.org |

| Triethylamine | Condensation/Intramolecular cyclization | α-amino acid esters hydrochloride, alkynals | Functionalized pyrroles | rsc.org |

| tert-Butoxide (tBuOK) | [3+2] Cycloaddition | Isocyanides, enamines/enaminones | 2,4-disubstituted pyrroles | rsc.org |

| Acetic Acid | 1,3-dipolar cycloaddition | Oxazolidin-5-ones | Tetracyclic compounds with pyrrolidine (B122466) rings | rsc.org |

Integration of Advanced Analytical Techniques in Compound Characterization

Accurate characterization of newly synthesized compounds is paramount to understanding their properties and biological activity. Advanced analytical techniques play a crucial role in confirming the structure, purity, and stereochemistry of this compound derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structural elucidation. Both 1H and 13C NMR are routinely used to determine the connectivity of atoms within the molecule. mdpi.comnih.govbeilstein-journals.org Two-dimensional NMR techniques, such as HMQC and HMBC, provide further insights into the complex structures of these compounds. mdpi.com For example, the identity of regioisomers in the synthesis of fluoro-substituted pyrroles was assigned using 19F NMR. nih.gov

Mass spectrometry (MS) is another indispensable technique for determining the molecular weight and elemental composition of the synthesized compounds. mdpi.com High-resolution mass spectrometry (HRMS) is often employed to confirm the exact mass and formula. rsc.org

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid state. This technique has been used to confirm the structure of pyrrole-2,5-dione derivatives and to study the presence of different stereoisomers. mdpi.com

The table below highlights the application of various analytical techniques in the characterization of pyrrole derivatives.

| Analytical Technique | Information Obtained | Example Application | Reference |

| 1H NMR | Proton environment and connectivity | Characterization of substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides | mdpi.com |

| 13C NMR | Carbon skeleton | Structural elucidation of N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-phenylbenzene-carboximidamide | nih.gov |

| 19F NMR | Fluorine environment | Assignment of regioisomers in fluoro-substituted pyrroles | nih.gov |

| Mass Spectrometry (MS) | Molecular weight and formula | Confirmation of the molecular weight of synthesized pyrrole derivatives | mdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition | Characterization of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives | rsc.org |

| X-ray Crystallography | Three-dimensional structure | Determination of the solid-state structure of N'-(3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N,N-di(2-pyridyl)pyridine-2-carboximidamide | mdpi.com |

Synergistic Approaches Combining Experimental and Computational Studies

The integration of experimental and computational methods has become a powerful paradigm in drug discovery. This synergistic approach allows for a more efficient and targeted exploration of the chemical space of this compound analogs.

Molecular docking is a computational technique used to predict the binding mode of a ligand to a biological target. This method has been instrumental in understanding the mechanism of action of several pyrrole-based compounds. For example, docking studies have been used to rationalize the antifungal activity of 3,4-dimethyl-1H-pyrrole-2-carboxamide analogs by showing their interaction with the active site of sterol 14α-demethylase. mdpi.comnih.gov Similarly, docking was used to guide the design of pyrrole-2-carboxamide derivatives as inhibitors of MmpL3 in M. tuberculosis. nih.gov

In silico screening of large compound libraries is another valuable computational tool. This approach allows for the rapid identification of potential hits before committing to resource-intensive experimental synthesis and testing. researchgate.net Following in silico screening, the most promising candidates can then be synthesized and evaluated in vitro, creating a feedback loop that refines the computational models. This combined in silico and in vitro approach has been successfully used to identify dual inhibitors of AChE and BACE 1. nih.govrsc.org

The table below provides examples of how experimental and computational methods have been combined in the study of pyrrole derivatives.

| Computational Method | Experimental Method | Research Goal | Reference |

| Molecular Docking | Antifungal activity assay | To understand the mechanism of antifungal action of 3,4-dimethyl-1H-pyrrole-2-carboxamide analogs | mdpi.comnih.gov |

| Molecular Docking | Anti-TB activity assay | To guide the design of MmpL3 inhibitors | nih.gov |

| In silico screening, Molecular Docking | In vitro enzyme inhibition assays | To identify dual inhibitors of AChE and BACE 1 | nih.govrsc.org |

| Molecular Docking | Antimicrobial activity assay | To rationalize the interaction of pyrrole-2-carbohydrazide derivatives with Enoyl-acyl carrier protein reductase | vlifesciences.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1H-pyrrole-2-carboximidamide, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions using pyrrole derivatives as precursors. For example, reacting 1H-pyrrole-2-carbonitrile with hydroxylamine under controlled pH and temperature can yield the carboximidamide group . Purity optimization requires techniques like column chromatography (silica gel, eluent: ethyl acetate/hexane) and spectroscopic validation (NMR, IR) to confirm functional group integrity .

Q. How can researchers characterize the electronic properties of this compound to predict its reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : Computational tools like Density Functional Theory (DFT) can calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites . Experimentally, UV-Vis spectroscopy and cyclic voltammetry provide insights into electron-donating/withdrawing tendencies. For instance, the carboximidamide group’s electron-rich nature enhances electrophilic substitution at the pyrrole ring’s α-positions .

Q. What spectroscopic techniques are most effective for distinguishing this compound from structurally similar analogs (e.g., 1H-pyrrole-2-carboxamide)?